molecular formula C25H30N6O4 B2376821 N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021257-97-5

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

Cat. No. B2376821
CAS RN: 1021257-97-5
M. Wt: 478.553
InChI Key: AOIDIVRPANUKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C25H30N6O4 and its molecular weight is 478.553. The purity is usually 95%.
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Scientific Research Applications

CYP Isoform Inhibition and Drug Metabolism

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is recognized for its role in the inhibition of Cytochrome P450 (CYP) isoforms, which are crucial in drug metabolism. The selectivity of chemical inhibitors, like the mentioned compound, is pivotal for understanding the specific CYP isoforms involved in the metabolism of drugs and for predicting potential drug-drug interactions. This compound's selective inhibition of specific CYP isoforms can be utilized to decipher their involvement in the metabolism of various pharmaceuticals, thereby ensuring effective and safe drug administration (Khojasteh et al., 2011).

Biological Activity and Pharmacophoric Relevance

The structural components of N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide, such as arylcycloalkylamines, play a significant role in pharmacophore modeling, particularly in the design of antipsychotic agents. These pharmacophoric groups, including arylalkyl substituents like phenyl piperidines and piperazines, have been identified to enhance the binding affinity and selectivity at D(2)-like receptors. The compound's structural components can be leveraged in the synthesis and evaluation of ligands for D2-like receptors, contributing to advancements in neuropsychiatric medication development (Sikazwe et al., 2009).

properties

IUPAC Name

N-methyl-2-[4-[3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O4/c1-26-22(32)17-28-9-11-30(12-10-28)24(33)20-15-29(14-19-8-5-13-35-19)16-21-23(20)27-31(25(21)34)18-6-3-2-4-7-18/h2-4,6-7,15-16,19H,5,8-14,17H2,1H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIDIVRPANUKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

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